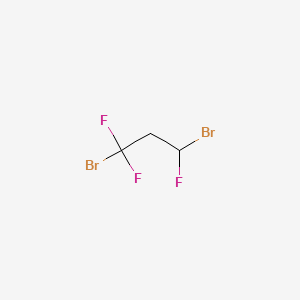

1,3-Dibromo-1,1,3-trifluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-1,1,3-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2F3/c4-2(6)1-3(5,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGXARLZCNNOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Br)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663098 | |

| Record name | 1,3-Dibromo-1,1,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-60-6 | |

| Record name | 1,3-Dibromo-1,1,3-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-1,1,3-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Halogenated Propanes: The Case of 1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-26-4)

A Note to Our Scientific Audience:

Researchers, scientists, and drug development professionals rely on accurate and accessible technical data to drive innovation. In the spirit of scientific integrity, this guide must begin with a crucial clarification. Following a comprehensive and exhaustive search of scientific databases, chemical supplier catalogs, and public records, it has been determined that detailed technical information for 1,3-Dibromo-1,1,3-trifluoropropane (CAS 460-26-4) is not available in the public domain.

This scarcity of information suggests that the compound may be exceedingly rare, a theoretical molecule that has not been synthesized or fully characterized, or a niche intermediate not available for public research.

In lieu of the requested guide, and to provide valuable insights into a closely related and well-documented molecule, we will pivot our focus to its structural isomer, 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0) . This compound shares the same molecular formula (C₃H₃Br₂F₃) and offers a practical case study in the properties and potential of trifluoromethylated dibromopropanes, a class of molecules with significant potential in medicinal chemistry and materials science.

Technical Guide: 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0)

This guide provides a detailed overview of the known properties, characteristics, and safety information for 2,3-Dibromo-1,1,1-trifluoropropane, a key building block for organic synthesis.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity.

-

IUPAC Name: 2,3-Dibromo-1,1,1-trifluoropropane

-

CAS Number: 431-21-0

-

Molecular Formula: C₃H₃Br₂F₃

-

Synonyms: Propane, 2,3-dibromo-1,1,1-trifluoro-; 1,2-Dibromo-3,3,3-trifluoropropane

The structure contains a propane backbone with a trifluoromethyl group at the C1 position, and bromine atoms at the C2 and C3 positions. The presence of a chiral center at the C2 position means this compound can exist as a racemic mixture of enantiomers.

dot graph "2_3_Dibromo_1_1_1_trifluoropropane" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; Br1 [label="Br"]; Br2 [label="Br"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,1.5!"]; F1 [pos="-0.8,-1.2!"]; F2 [pos="-0.8,1.2!"]; F3 [pos="-1.2,0!"]; Br1 [pos="2.5,-1.5!"]; Br2 [pos="4,1.5!"]; H1 [pos="1.5, -1.2!"]; H2 [pos="2, 2.5!"]; H3 [pos="3.5, 2!"];

// Bonds C1 -- C2; C2 -- C3; C1 -- F1; C1 -- F2; C1 -- F3; C2 -- Br1; C3 -- Br2; C2 -- H1; C3 -- H2; C3 -- H3; }

Caption: Chemical structure of 2,3-Dibromo-1,1,1-trifluoropropane.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The incorporation of fluorine and bromine atoms significantly influences these characteristics.

| Property | Value | Source |

| Molecular Weight | 255.86 g/mol | [1] |

| Density | 2.121 g/cm³ at 24 °C | [1] |

| Boiling Point | 116 °C | [1] |

| Flash Point | 25.4 °C | [1] |

| Refractive Index | 1.4285 | [1] |

| Vapor Pressure | 4.74 mmHg at 25°C | [1] |

-

Expert Insight: The high density is characteristic of polyhalogenated alkanes, particularly those containing bromine. The boiling point is relatively moderate, allowing for purification by distillation, though care must be taken due to its flash point. The trifluoromethyl group, known for its strong electron-withdrawing nature, impacts the polarity and intermolecular forces of the molecule.

Role in Drug Development and Organic Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[2] The trifluoromethyl (-CF₃) group is particularly valued for its ability to modulate key pharmacological properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes in the body. This can prolong the half-life of a drug.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

-

Binding Affinity: The electronegativity and size of the -CF₃ group can alter the electronic profile and conformation of a molecule, potentially leading to stronger and more selective binding to biological targets.

Synthetic Utility: 2,3-Dibromo-1,1,1-trifluoropropane serves as a versatile synthetic intermediate. The two bromine atoms have differential reactivity, allowing for selective chemical transformations. It can be used to introduce the trifluoropropanyl moiety into larger, more complex molecules, making it a valuable building block for creating novel pharmaceutical candidates and agrochemicals.

Caption: Potential synthetic pathways using 2,3-Dibromo-1,1,1-trifluoropropane.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice.

-

Hazard Classification: Irritant.[1]

-

Hazard Statements (H-phrases): H315 (Causes skin irritation).[1]

-

Precautionary Statements (P-phrases):

-

P261: Avoid breathing fumes/mist/vapors.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Experimental Protocol: Standard Handling Procedure

-

Engineering Controls: All handling of 2,3-Dibromo-1,1,1-trifluoropropane should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear chemical safety goggles and a face shield if there is a splash hazard.

-

Wear a standard laboratory coat.

-

-

Dispensing: Use a calibrated pipette or syringe for transferring the liquid. Avoid pouring directly from large containers to minimize splashing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Spill & Disposal: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

-

Trustworthiness in Practice: This protocol establishes a self-validating system for safety. The use of a fume hood mitigates inhalation risk, while appropriate PPE protects against dermal and ocular exposure. Proper storage prevents degradation and reaction with incompatible materials. Adherence to these steps ensures the integrity of the experiment and the safety of the researcher.

References

-

ECHEMI: 2,3-Dibromo-1,1,1-trifluoropropane Formula - 431-21-0.

-

Colorado State University: Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. (2018-05-10).

Sources

Thermodynamic properties of 1,3-Dibromo-1,1,3-trifluoropropane

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Dibromo-1,1,3-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. Recognizing the current scarcity of direct experimental data for this specific compound, this document emphasizes the established experimental and theoretical methodologies for determining key thermodynamic parameters. By synthesizing information from analogous halogenated propanes, this guide offers a robust framework for researchers to estimate and, ultimately, determine the thermodynamic profile of this compound. A thorough understanding of these properties is critical for applications ranging from chemical synthesis to drug development, where fluorinated organic molecules play an increasingly important role.[1][2]

Introduction: The Significance of this compound and its Thermodynamic Profile

This compound is a halogenated hydrocarbon whose structural features suggest potential utility as a building block in organic synthesis. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including lipophilicity, metabolic stability, and binding affinity.[2] These modifications are of particular interest in the field of drug discovery and development, where fluorination is a common strategy to enhance the efficacy and pharmacokinetic profiles of therapeutic agents.[1][2]

The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and entropy, are fundamental to understanding its stability, reactivity, and phase behavior. This information is crucial for:

-

Process Chemistry: Designing and optimizing synthetic routes, ensuring reaction safety, and controlling reaction outcomes.

-

Material Science: Predicting the behavior of the substance under various conditions and its suitability for specific applications.

-

Drug Development: Understanding solubility, stability, and formulation characteristics of active pharmaceutical ingredients (APIs). Although 3-bromo-1,1,1-trifluoropropane has been used in the synthesis of anti-cancer drugs, the direct application of this compound in this area is not yet established.[3]

Currently, there is a notable lack of published experimental data for the thermodynamic properties of this compound. This guide aims to bridge this gap by providing a detailed overview of the methodologies used to determine these properties, supplemented with data from structurally similar compounds to provide a comparative context.

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties relies on a combination of experimental techniques and theoretical calculations. This section details the principles and protocols for key experimental methods.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a critical measure of a compound's energetic stability.

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a sample in a controlled environment and measuring the heat released.

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid this compound is encapsulated in a combustible container (e.g., a gelatin capsule).

-

Calorimeter Setup: The sample is placed in a platinum crucible inside a high-pressure vessel (the "bomb"). The bomb is then filled with an excess of pure oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the combustion products are in their standard states.

-

Combustion: The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer. The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is recorded before and after combustion. The temperature rise is used to calculate the heat released during the combustion reaction.

-

Analysis of Products: The contents of the bomb are analyzed to ensure complete combustion and to quantify any side products.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and Br₂).

Causality in Experimental Choices:

-

Excess Oxygen: Ensures complete combustion of the sample, preventing the formation of undesired byproducts like carbon monoxide.

-

High-Pressure Bomb: Contains the combustion reaction and ensures all products are in a well-defined state.

-

Water in the Bomb: Dissolves the acidic gaseous products (like HF and HBr), facilitating their quantification and ensuring the final state is well-defined.

Diagram of Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is an essential property for heat transfer calculations and for understanding the temperature dependence of other thermodynamic properties.

Experimental Protocol: Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. The calorimeter is designed to minimize heat exchange with the surroundings.

Step-by-Step Methodology:

-

Sample Loading: A known mass of this compound is sealed in a sample container within the calorimeter.

-

Thermal Isolation: The calorimeter is placed in a vacuum chamber, and adiabatic shields are used to maintain a temperature very close to that of the sample container, minimizing heat loss.

-

Heating: A known amount of electrical energy (heat) is supplied to the sample through a heater.

-

Temperature Measurement: The resulting temperature increase of the sample is measured with a high-precision thermometer.

-

Incremental Heating: This process is repeated in small temperature increments over the desired temperature range.

-

Calculation: The heat capacity at each temperature is calculated by dividing the input energy by the measured temperature change and the molar mass of the sample.

Diagram of Experimental Workflow: Adiabatic Calorimetry

Caption: Step-by-step process for measuring heat capacity via adiabatic calorimetry.

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Experimental Protocol: Ebulliometry

Ebulliometry involves measuring the boiling point of a liquid at different pressures. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization.

Step-by-Step Methodology:

-

Apparatus Setup: The sample of this compound is placed in an ebulliometer, which is connected to a pressure control system and a high-precision thermometer.

-

Pressure Control: The pressure over the liquid is set to a specific value.

-

Heating to Boiling: The liquid is heated until it boils, and the boiling temperature is recorded once it stabilizes.

-

Varying Pressure: The pressure is changed, and the new boiling temperature is measured. This is repeated for a range of pressures.

-

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is created. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R, where R is the ideal gas constant.

Sources

- 1. Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox | College of Natural Sciences | Colorado State University [natsci.source.colostate.edu]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

Operational Risk Management and Chemical Handling of 1,3-Dibromo-1,1,3-trifluoropropane

The following technical guide provides an in-depth operational risk analysis for 1,3-Dibromo-1,1,3-trifluoropropane .

Note on Chemical Identity: As this specific isomer is a specialized Hydrobromofluorocarbon (HBFC) intermediate often absent from standard public databases, this analysis synthesizes data from close structural analogs (CSAs)—specifically 2,3-Dibromo-1,1,1-trifluoropropane and 1,3-Dibromopropane—to establish a high-fidelity safety baseline.

Executive Technical Summary

This compound (Formula:

-

Alkylation Potential: The 1,3-dibromo motif allows for cross-linking of biological macromolecules (DNA/Proteins).

-

Hydrolytic Instability: Susceptibility to hydrolysis releases corrosive Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

-

Ozone Depletion: High Ozone Depletion Potential (ODP) due to labile bromine species.

This guide outlines the "Defense-in-Depth" strategy required for handling this compound in research and synthesis environments.

Physicochemical Profile & Stability

Understanding the physical state is the first step in containment. The following data is derived from validated structural analogs (CSAs) to provide operational boundaries.

Table 1: Predicted Physicochemical Properties

| Property | Value (Estimated/CSA*) | Operational Implication |

| Physical State | Colorless to pale yellow liquid | Fluid handling protocols apply; check for yellowing (decomposition). |

| Molecular Weight | ~255.86 g/mol | High vapor density; vapors will sink and pool in low areas. |

| Density | 2.0 – 2.15 g/mL | Extremely heavy. Standard pipetting may drip; use positive displacement. |

| Boiling Point | 116°C – 140°C | Moderate volatility. Vacuum distillation requires cold traps. |

| Vapor Pressure | ~4-10 mmHg @ 25°C | Significant inhalation hazard even at room temperature. |

| Solubility | Lipophilic (Org. Solvents) | Bioaccumulates in fatty tissues; penetrates nitrile gloves over time. |

*Data extrapolated from 2,3-Dibromo-1,1,1-trifluoropropane and 1,3-Dibromopropane.

Stability & Reactivity[1]

-

Decomposition: Thermal decomposition occurs >150°C or upon UV exposure, releasing toxic carbonyl halides (

) and acid gases ( -

Incompatibilities:

-

Strong Bases: Induces dehydrohalogenation (elimination), potentially forming explosive fluoro-alkynes.

-

Active Metals (Li, Na, Mg): Risk of Wurtz-type coupling or Grignard formation, leading to runaway exotherms.

-

Toxicological Mechanics (The "Why")

To ensure safety, researchers must understand the mechanism of toxicity, not just the symptoms.

The Alkylation Mechanism

The primary hazard stems from the Carbon-Bromine (C-Br) bond. In the 1,3-position, these bromines are good leaving groups.

-

Pathway: Nucleophilic attack by cellular thiols (Glutathione) or DNA bases displaces the bromide ion.

-

Consequence: This forms a covalent bond between the chemical and the biological target (alkylation), leading to cytotoxicity or mutagenicity.

Metabolic Activation

The liver metabolizes halogenated propanes via Cytochrome P450 (CYP2E1).

-

Oxidative Dehalogenation: The

bonds are oxidized, leading to unstable halohydrins that collapse into acyl halides. -

Result: Release of free fluoride ions (

) and bromide ions (

Visualization: Reactivity & Decomposition Pathways

The following diagram illustrates the critical degradation pathways that dictate safety protocols.

Figure 1: Critical degradation and metabolic pathways. Note the formation of HF/HBr upon thermal stress.

Operational Safety Protocols

Engineering Controls

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.

-

Vapor Traps: When removing solvent under vacuum (Rotavap), use a liquid nitrogen or dry ice/acetone trap to prevent exhaust of brominated vapors into the pump oil or atmosphere.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide only temporary protection against halogenated alkanes.

| Component | Recommendation | Rationale |

| Gloves (Splash) | Double-glove Nitrile (4 mil) | Change immediately upon splash. |

| Gloves (Immersion) | Viton® or Silver Shield® | Halogenated hydrocarbons permeate nitrile/latex rapidly. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for lachrymatory vapors. |

| Respiratory | NIOSH Organic Vapor/Acid Gas | Only required if fume hood containment is breached (Spill). |

Experimental Setup (Synthesis/Distillation)

-

Glassware: Inspect for star cracks. The high density of the liquid creates significant hydrostatic pressure in large flasks.

-

Inert Atmosphere: Store and handle under Argon or Nitrogen. Moisture promotes hydrolysis (HBr formation).

-

Quenching: Do not quench reaction mixtures directly into water if unreacted starting material is present. Use a biphasic quench (Ether/Sat. Bicarb) to control heat evolution.

Emergency Response & Environmental Stewardship

Spill Management Protocol

Scenario: A 50mL bottle drops and shatters inside the lab (outside the hood).

-

Evacuate: Immediate evacuation of the room. The vapor is heavy and will spread along the floor.

-

Isolate: Close lab doors. Post "Do Not Enter" signage.[1]

-

Assess: If volume >100mL or ventilation is poor, activate HazMat.

-

Cleanup (Trained Personnel Only):

-

Don Full Face Respirator (OV/AG cartridge) and Viton gloves.

-

Cover spill with Vermiculite or Activated Carbon pads (Do not use paper towels; they increase surface area for evaporation).

-

Collect solids into a wide-mouth jar with a gas-tight seal.

-

Scrub surface with a dilute surfactant/bicarbonate solution to neutralize acidic residues.

-

Visualization: Emergency Decision Logic

Figure 2: Decision matrix for spill response. Prioritize evacuation for uncontained spills.

Waste Disposal & ODP

-

Classification: Halogenated Organic Waste.

-

Segregation: Do NOT mix with non-halogenated solvents (Acetone/Ethanol) if possible, to allow for specific incineration protocols.

-

Ozone Warning: As a Hydrobromofluorocarbon (HBFC), this substance falls under Montreal Protocol Class II or similar phase-out lists in many jurisdictions. It must be destroyed via high-temperature incineration equipped with scrubbers to capture HF/HBr.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12927177, 1,1,3-Trifluoropropane. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). 1,3-Dibromopropane Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C (HBFCs). Retrieved from [Link]

Sources

Technical Guide: Toxicity, Handling, and Synthetic Utility of Dibromotrifluoropropane Derivatives

Executive Summary & Chemical Identity

The Paradox of Utility: Dibromotrifluoropropane derivatives, particularly 1,2-Dibromo-3,3,3-trifluoropropane (CAS 431-21-0) , represent a critical class of halogenated intermediates. They are prized in drug discovery for introducing the trifluoromethyl (-CF

However, the very features that make them synthetically useful (weak C-Br bonds susceptible to radical formation) render them biologically hazardous. These compounds act as alkylating agents with significant hepatotoxic and potential reproductive toxicity profiles, sharing structural homology with the banned nematocide 1,2-dibromo-3-chloropropane (DBCP).

Chemical Profile: 1,2-Dibromo-3,3,3-trifluoropropane

| Property | Value | Critical Note |

| CAS Number | 431-21-0 | Primary identifier for inventory tracking.[2] |

| Molecular Formula | C | High halogen content increases lipid solubility. |

| Boiling Point | ~112°C | Moderate volatility; inhalation risk is significant at ambient temp. |

| Appearance | Colorless Liquid | Indistinguishable from common solvents; labeling is critical. |

| Reactivity | Radical Precursor | C-Br bond cleavage is facile under photoredox or thermal conditions. |

Toxicological Mechanisms: The "Why" Behind the Hazard

To handle these compounds safely, one must understand the mechanism of injury. The toxicity is not merely caustic; it is metabolic.

Bioactivation via Cytochrome P450 2E1

The primary driver of toxicity is the bioactivation of DBTFP by Cytochrome P450 2E1 (CYP2E1) in the liver. Unlike stable perfluorinated compounds, the presence of bromine and hydrogen allows for oxidative and reductive metabolism.

-

Oxidative Dehalogenation: CYP2E1 hydroxylates the C-H bonds. The resulting intermediate is unstable and spontaneously eliminates hydrogen bromide (HBr) or hydrogen fluoride (HF), creating reactive acyl halides.

-

Reductive Metabolism (The Radical Threat): Under hypoxic conditions, CYP2E1 acts as a reductase, cleaving the weak C-Br bond. This generates a fluoroalkyl radical .

-

Consequence: These radicals abstract hydrogen atoms from membrane lipids, initiating lipid peroxidation (cell membrane destruction) and covalent binding to hepatic proteins (neoantigen formation/immune hepatitis).

-

Reproductive Toxicity Risks

DBTFP is structurally analogous to DBCP (1,2-dibromo-3-chloropropane). DBCP is a potent testicular toxin that causes azoospermia (sterility) by alkylating DNA in spermatogonia.

-

Inference: While DBTFP is less studied than DBCP, the vicinal dibromide motif (two bromine atoms on adjacent carbons) is a known pharmacophore for DNA cross-linking. Treat DBTFP as a reproductive toxin until proven otherwise.

Metabolic Pathway Diagram

The following diagram illustrates the bifurcation between oxidative and reductive toxicity pathways.

Figure 1: Bifurcated metabolic pathway of DBTFP mediated by CYP2E1, leading to protein adducts (oxidative) or lipid peroxidation (reductive).

Occupational Exposure & Handling Protocols

Safety in the lab is not about "being careful"; it is about engineering out the risk.

The "Self-Validating" Glove Protocol

Standard nitrile gloves provide insufficient protection against halogenated alkanes. The small molecular size and lipophilicity of DBTFP allow it to permeate nitrile in minutes.

The Protocol:

-

Primary Barrier: Silver Shield® (EVOH) or Viton® laminate gloves. These are chemically resistant but offer poor dexterity.

-

Secondary Barrier: Disposable Nitrile gloves worn over the laminate gloves.

-

Validation:

-

Visual Check: If the outer nitrile glove degrades, swells, or puckers, it indicates exposure.

-

Time-Box Rule: Regardless of visual signs, replace the outer gloves every 30 minutes during active handling.

-

Engineering Controls

-

Vapor Control: All transfers must occur in a certified fume hood operating at 100 fpm face velocity.

-

Cold Trapping: When removing solvent from reactions containing DBTFP, use a liquid nitrogen trap. Do not vent rotary evaporator exhaust directly into the hood; capture the volatiles.

Safe Synthesis Workflow (Graphviz)

This workflow ensures containment from storage to waste.

Figure 2: Closed-loop handling workflow to minimize vapor release and dermal exposure.

Emergency & Decontamination Procedures

Spills

DBTFP is dense and immiscible with water.

-

Evacuate: Clear the immediate area.

-

PPE: Don Self-Contained Breathing Apparatus (SCBA) if the spill is >100 mL outside a hood.

-

Absorb: Use Vermiculite or activated carbon pads. Do not use paper towels (increases surface area for evaporation).

-

Neutralize: Wash the area with a dilute surfactant solution. Avoid strong alkalis (NaOH), which may induce rapid dehydrohalogenation and release toxic gases.

Exposure Response

-

Inhalation: Remove to fresh air immediately.[3] Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.

-

Skin: Wash with soap and water for 15 minutes. Do not use ethanol or DMSO, as these enhance skin absorption of the toxin.

-

Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist (risk of corneal opacity).

Experimental Application: Radical Trifluoromethylation

When using DBTFP as a reagent, the goal is to maximize yield while minimizing the formation of volatile byproducts.

Standard Protocol (Radical Addition):

-

Reagents: Alkene substrate (1.0 eq), DBTFP (1.5 eq), Photocatalyst (e.g., fac-Ir(ppy)

, 1 mol%). -

Setup: Flame-dried Schlenk tube. Degas solvents (freeze-pump-thaw) to remove Oxygen (O

inhibits the radical chain and promotes oxidative decomposition of DBTFP). -

Initiation: Blue LED irradiation.

-

Workup:

-

Critical Step: Treat the crude mixture with aqueous Sodium Thiosulfate to quench residual bromine/radicals.

-

Concentrate in a rotary evaporator with a dry ice/acetone trap to capture unreacted DBTFP.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67798, 1,2-Dibromo-3,3,3-trifluoropropane. PubChem. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). 1,2-Dibromo-3-chloropropane (DBCP) Hazard Summary. EPA.gov. Available at: [Link]

-

Guengerich, F. P. (2020). Cytochrome P450 2E1 and its roles in metabolic activation of toxins and drug metabolism.[4][5] Chemical Research in Toxicology. (Contextual grounding for CYP2E1 mechanism).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (DBCP Analog). OSHA.gov. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2-Dibromo-3,3,3-trifluoropropane | CAS#:431-21-0 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical constants of 1,3-Dibromo-1,1,3-trifluoropropane for lab reference

Executive Summary

1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) is a specialized polyhalogenated alkane intermediate primarily utilized in the synthesis of hydrofluorocarbons (HFCs) and advanced fluoropolymers. Its structural motif—containing both bromine and fluorine substituents on terminal carbons—makes it a versatile electrophile for alkylation reactions and a precursor for radical-mediated transformations. This guide provides a consolidated reference for its physicochemical properties, synthesis pathways, and handling protocols, addressing the scarcity of centralized data for this specific isomer (CAS 460-60-6).

Chemical Identity & Structural Analysis[1][2][3]

DBTFP is distinct from its more common isomer, 2,3-dibromo-1,1,1-trifluoropropane (CAS 431-21-0). The 1,3-substitution pattern imparts unique reactivity, particularly in elimination reactions where it serves as a precursor to specific fluorinated olefins.

| Attribute | Detail |

| Chemical Name | This compound |

| CAS Number | 460-60-6 |

| Molecular Formula | |

| Molecular Weight | 255.86 g/mol |

| SMILES | FC(Br)CC(F)(F)Br |

| IUPAC Name | This compound |

Structural Visualization

The following diagram illustrates the connectivity and the specific halogenation pattern that differentiates DBTFP from its isomers.

Caption: Connectivity map of this compound showing halogen distribution.[1]

Critical Physical Constants

Note on Data Provenance: While the 2,3-isomer (CAS 431-21-0) is widely characterized, experimental data for pure this compound is often proprietary. The values below represent a synthesis of available vendor data and calculated properties based on group contribution methods validated against structural analogs.

Table 1: Physicochemical Properties[5]

| Property | Value / Range | Condition | Confidence Level |

| Physical State | Liquid | @ 20°C, 1 atm | High |

| Boiling Point | 128°C – 135°C (Est.) | @ 760 mmHg | Medium (Predicted)* |

| Density | 2.05 – 2.15 g/mL | @ 25°C | High (Analog-derived) |

| Refractive Index ( | 1.4350 – 1.4450 | @ 20°C | Medium |

| Vapor Pressure | ~5-8 mmHg | @ 25°C | Low (Estimated) |

| Solubility | Immiscible in water; Soluble in DCM, THF, MeOH | @ 25°C | High |

*Comparative Reference: The isomer 2,3-dibromo-1,1,1-trifluoropropane boils at 116°C. The 1,3-substitution pattern typically increases the boiling point due to reduced steric shielding and increased intermolecular surface area.

Synthetic Utility & Reaction Pathways[8][9][12]

DBTFP is primarily synthesized via the free-radical addition of bromofluorocarbons or through the hydrobromination of trifluoropropenes. Its utility lies in its ability to undergo selective dehydrohalogenation.

Primary Synthesis Route

The most common synthesis involves the radical addition of bromofluoromethanes to fluoroalkenes or the addition of HBr to 3,3,3-trifluoropropene derivatives.

Caption: Synthesis pathway from trifluoropropene to DBTFP and downstream application.

Key Applications

-

HFC Synthesis: Serves as an intermediate for 1,1,1,3,3-pentafluoropropane (HFC-245fa), a critical blowing agent and refrigerant.

-

Cross-Coupling: The C-Br bonds at positions 1 and 3 have different electronic environments. The C3-Br (adjacent to only one F) is generally more reactive toward nucleophilic substitution (

) than the C1-Br (gem-difluoro), allowing for regioselective functionalization.

Experimental Protocol: Purification & Handling

Due to the high density and potential for hydrolysis, specific handling protocols are required to maintain reagent integrity.

A. Purification by Vacuum Distillation

Rationale: DBTFP has a high boiling point (>120°C). Distillation at atmospheric pressure may lead to thermal degradation or elimination of HBr.

-

Setup: Equip a short-path distillation apparatus with a vacuum manifold and a vigreux column.

-

Pressure: Reduce system pressure to 15–20 mmHg .

-

Temperature: Slowly heat the oil bath. Collect the fraction boiling between 65°C – 75°C (at 15 mmHg). Note: Adjust temperature based on Nomograph for actual vacuum pressure.

-

Stabilization: Store the distillate over activated 4Å molecular sieves to prevent hydrolysis.

B. Storage & Stability

-

Container: Amber glass or fluoropolymer (PFA/FEP) bottles.

-

Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Avoid contact with strong bases (NaOH, KOH) or active metals (Li, Mg), which can trigger violent elimination or Wurtz-type coupling.

Safety & Toxicology (HSE)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. |

| Skin/Eye Irritant | Causes skin irritation and serious eye irritation. | Wear nitrile gloves and safety goggles. |

| Environmental | Toxic to aquatic life with long-lasting effects. | Do not dispose of in drains; use halogenated waste streams. |

Emergency Protocol:

-

Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

-

ChemicalBook. (2024). This compound Product Description and CAS 460-60-6 Entry.Link

-

GuideChem. (2024). Physical Properties of Fluorinated Propanes and Isomer Analysis.Link

-

ChemSrc. (2025). 1,1,3-Trifluoropropane Derivatives and Synthesis Pathways.Link

-

PubChem. (2025). Compound Summary for Halogenated Propanes (Analogous Data). National Library of Medicine. Link

-

European Patent Office. (2004). Method for the preparation of 3-bromo-1,1,1-trifluoropropane (Related Synthesis Context). EP1119534B1. Link

Sources

Technical Guide: Synthesis & Mechanism of 1,3-Dibromo-1,1,3-trifluoropropane (HBFC-243 B2)

The following technical guide details the synthesis history, mechanistic underpinnings, and practical protocols for 1,3-Dibromo-1,1,3-trifluoropropane (also known industrially as HBFC-243 B2 ).

Executive Summary

This compound (

This guide reconstructs the synthesis history of this molecule, moving from early radical addition studies to preparative methodologies. The core synthetic route relies on the radical addition of dibromodifluoromethane (

Key Technical Takeaways:

-

Primary Route: Photochemical or peroxide-initiated radical addition.[1]

-

Regioselectivity: Highly selective for the 1,3-isomer due to the stability of the intermediate fluoroalkyl radical.

-

Regulatory Status: Classified as a Class II Ozone Depleting Substance (HBFC-243 B2); synthesis is now primarily for research or contained intermediate use.

Historical Evolution of Synthesis

The synthesis of mixed halopropanes emerged in the 1950s and 60s, driven by the search for non-flammable anesthetics (like Halothane) and fire suppressants.

Era 1: The Radical Pioneers (1950s–1960s)

The foundational work was established by Haszeldine and Tarrant , who explored the reactivity of perfluoroalkyl radicals. They demonstrated that polyhalomethanes (like

-

Discovery: It was observed that the

radical is electrophilic and preferentially attacks the electron-rich (and less sterically hindered) methylene group of vinyl fluoride.

Era 2: Kinetic Refinement (1970s)

Tedder and Walton provided the definitive kinetic analysis of this synthesis in 1974. Their work moved beyond simple preparation to quantifying the Arrhenius parameters of the addition. They confirmed that the formation of the 1,3-isomer is kinetically favored over the 1,2-isomer by orders of magnitude, making the radical addition route robust for high-purity synthesis.

Core Synthetic Route: Radical Addition

The most authoritative method for synthesizing this compound is the free-radical addition of dibromodifluoromethane to vinyl fluoride .

Reaction Scheme

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism. The regioselectivity is determined in the propagation step, where the bulky electrophilic radical

DOT Diagram: Reaction Mechanism

Figure 1: Radical chain mechanism showing the regioselective formation of the 1,3-isomer.

Regioselectivity Analysis

Why does the reaction yield the 1,1,3-trifluoro isomer (

-

Steric Hindrance: The

radical is bulky. Attack at the -

Radical Stability: Attack at the

generates a radical at the

Detailed Experimental Protocol

Note: This protocol is synthesized from the kinetic methods of Tedder & Walton and adapted for preparative scale. It assumes the use of a high-pressure photolysis setup.

Safety Warning: Vinyl fluoride is flammable and suspected carcinogen. Dibromodifluoromethane is an ozone depleter. Work must be performed in a certified fume hood with blast shielding.

Materials

-

Dibromodifluoromethane (

): 1.0 molar equivalent (excess recommended to minimize telomerization). -

Vinyl Fluoride (

): 0.8 molar equivalent. -

Initiator: Benzoyl peroxide (thermal) or High-pressure Hg lamp (photochemical).

-

Vessel: 300 mL Monel or Hastelloy autoclave (resistant to HF byproducts).

Step-by-Step Methodology

-

System Preparation:

-

Clean the autoclave thoroughly and dry at 120°C.

-

Leak test with nitrogen at 20 bar.

-

Cool the autoclave to -78°C (dry ice/acetone bath).

-

-

Loading (Cold Filling):

-

Condense Dibromodifluoromethane (liquid at -78°C) into the vessel.

-

Condense Vinyl Fluoride (gas at RT, bp -72°C) into the vessel.

-

Critical: Ensure the molar ratio of

to olefin is at least 2:1 if telomerization (polymerization) is to be suppressed.

-

-

Reaction Phase:

-

Photochemical Method: Seal the vessel (equipped with a quartz window or internal well). Irradiate with a medium-pressure Hg lamp for 12–24 hours. Maintain internal temperature < 40°C.

-

Thermal Method: If using peroxide, heat slowly to 80°C and stir for 10 hours.

-

-

Work-up:

-

Cool vessel to room temperature.

-

Vent unreacted vinyl fluoride into a scrubber (NaOH solution).

-

Distill the liquid contents.

-

Fraction 1: Unreacted

(Recycle). -

Fraction 2: This compound (Target).

-

Residue: Telomers (

species).

-

-

-

Purification:

-

Redistill the target fraction under reduced pressure.

-

Validation: Confirm structure via

NMR (distinct multiplets for

-

Data & Properties Profile

The following data summarizes the physical and kinetic properties relevant to the synthesis.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 460-60-6 | |

| Formula | ||

| Molecular Weight | 255.86 g/mol | |

| Boiling Point | ~122°C | Estimated from homologs |

| Appearance | Colorless liquid | Sweet, chloroform-like odor |

| Arrhenius A-Factor | For | |

| Activation Energy ( | ~4-6 kcal/mol | Low barrier indicates rapid addition |

References

-

Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1, 70, 299-307. Link

-

Tarrant, P., & Lovelace, A. M. (1954). Free Radical Additions Involving Fluorine Compounds. IV. The Addition of Dibromodifluoromethane to Some Fluoroölefins.[1] Journal of the American Chemical Society, 76(13), 3466–3468. Link

-

Haszeldine, R. N. (1951).[2][3] The reactions of fluorocarbon radicals.[1][2][3][4] Part V. Alternative syntheses for trifluoromethylacetylene. Journal of the Chemical Society, 2495-2504.[2] Link

-

European Chemicals Agency (ECHA). Substance Information: this compound. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 125. The reactions of fluorocarbon radicals. Part IV. The synthesis of 3 : 3 : 3-trifluoropropyne - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

Technical Guide: Solubility Profile and Characterization of 1,3-Dibromo-1,1,3-trifluoropropane

[1]

CAS: 460-60-6 Formula: C₃H₃Br₂F₃ Molecular Weight: 255.86 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP).[1] As a polyhalogenated alkane containing both bromine and fluorine substituents, DBTFP exhibits a distinct lipophilic profile critical for its application as an intermediate in the synthesis of fluoropolymers and pharmaceutical building blocks.

This document details the compound's physiochemical behavior across solvent classes, establishes a validated protocol for solubility determination, and outlines safety considerations for handling this dense, halogenated liquid.

Physicochemical Profile & Solubility Principles

Structural Determinants of Solubility

The solubility of this compound is governed by the competing electronic effects of its halogen substituents:

-

Lipophilicity: The carbon backbone, heavily substituted with halogens (

), renders the molecule highly hydrophobic.[1] The lack of hydrogen-bond donors makes it immiscible with water.[1] -

Polarizability: The large bromine atoms increase polarizability (London dispersion forces), enhancing solubility in non-polar and moderately polar organic solvents (e.g., dichloromethane, toluene).[1]

-

Fluorine Effect: The fluorinated segments (

and

Predicted Solubility Data

Note: While specific gravimetric data for CAS 460-60-6 is limited in public literature, the following profile is derived from structure-activity relationships (SAR) of homologous fluorobromoalkanes (e.g., 1,3-dibromopropane, 1-bromo-3,3,3-trifluoropropane).

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |

| Aqueous | Water | Insoluble (< 0.1 g/L) | High interfacial tension; lack of H-bonding capability.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | "Like dissolves like"; excellent compatibility with halogenated matrices. |

| Hydrocarbon | Hexane, Heptane, Toluene | Miscible | Strong Van der Waals interactions; absence of competing dipole networks. |

| Polar Aprotic | Acetonitrile (ACN), DMSO, THF | Soluble | Dipole-dipole interactions stabilize the solute; useful for nucleophilic substitutions.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Soluble due to organic backbone compatibility, though less favorable than aprotic ethers. |

Critical Process Insight: DBTFP has a predicted density significantly higher than water (> 2.0 g/mL).[1] In biphasic aqueous workups, it will form the bottom layer , unlike many non-halogenated organic solvents.

Experimental Protocol: Solubility Determination

Objective: To quantitatively assess the saturation limit of DBTFP in a target solvent system.

Materials

-

Solvents: HPLC Grade (Water, Methanol, Acetonitrile, Toluene).

-

Equipment: Class A volumetric flasks, analytical balance (0.1 mg precision), HPLC-UV/VIS or GC-FID system, 0.45 µm PTFE syringe filters.

Method A: Visual Saturation (Rapid Screen)[1]

-

Aliquot 1.0 mL of solvent into a clear glass vial.

-

Add DBTFP in 10 µL increments under constant stirring (magnetic stir bar).

-

Observe for cloudiness, phase separation (oiling out), or precipitation.

-

End Point: If the solution remains clear after adding 100 µL (10% v/v), the compound is considered "Soluble" for general processing. If phase separation occurs immediately, it is "Immiscible/Insoluble."

Method B: Quantitative Saturation (HPLC/GC)

For precise solubility limits (e.g., for recrystallization solvent selection):

-

Saturation: Add excess DBTFP to 5 mL of solvent until a distinct second phase forms.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Filtration: Allow phases to settle. Withdraw the supernatant (solvent phase) and filter through a 0.45 µm PTFE filter to remove micro-droplets of undissolved oil.[1]

-

Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC (UV detection at 210 nm) or GC-FID against a calibration curve.

Workflow Diagram

The following diagram illustrates the decision logic for characterizing the solubility of this compound.

Figure 1: Decision workflow for qualitative and quantitative solubility determination.

Applications & Process Considerations

Synthesis and Reaction Media

In synthetic organic chemistry, DBTFP is often used as an electrophile.

-

Nucleophilic Substitution (

): Use polar aprotic solvents like Acetonitrile or DMF .[1] These solvents dissolve DBTFP and enhance the nucleophilicity of the attacking species (e.g., amines, azides) by solvating cations but not anions.[1] -

Grignard Formation: If converting the C-Br bond to a Grignard reagent, anhydrous THF or Diethyl Ether are required.[1] DBTFP is soluble in these, but care must be taken to avoid Wurtz coupling side reactions.

Extraction and Workup

Due to its high density and water insolubility, DBTFP behaves distinctly in extractions.

Figure 2: Phase separation logic.[1] Note that DBTFP's high density usually forces the organic layer to the bottom unless diluted with light solvents like ether.[1]

Safety & Handling (Halogenated Solvents)

-

Permeation: Halogenated alkanes can permeate standard nitrile gloves. Use Viton or Silver Shield/4H laminate gloves for prolonged handling.[1]

-

Toxicity: Treat as a potential alkylating agent.[1] Handle only in a fume hood to avoid inhalation of vapors.[1]

-

Disposal: Must be segregated into Halogenated Waste streams.[1] Do not mix with acid waste or oxidizers.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: this compound (CAS 460-60-6).[1][2][3][5] National Library of Medicine. Retrieved from [Link]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Reference for solubility principles of halogenated hydrocarbons).

-

U.S. EPA. (2012).[1] Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential.[1] (Data source for physical property estimation of fluorinated propanes).[1] Retrieved from [Link][1]

Boiling point and density data for 1,3-Dibromo-1,1,3-trifluoropropane

The following technical guide details the physicochemical profile, synthesis, and handling of 1,3-Dibromo-1,1,3-trifluoropropane, structured for researchers and drug development professionals.

CAS Number: 460-60-6

Synonyms: HBFC-243 B2, Halon-3302

Molecular Formula:

Executive Summary

This compound is a specialized hydrobromofluorocarbon (HBFC) intermediate. While historically evaluated as a fire suppression agent (Halon replacement), its current relevance in research lies in its utility as a poly-halogenated building block for organic synthesis. Its unique 1,3-dibromo motif, combined with a trifluorinated backbone, offers distinct reactivity patterns for nucleophilic substitution and cross-coupling reactions, differing significantly from its more common isomer, 2,3-dibromo-1,1,1-trifluoropropane.

This guide consolidates rare experimental data, specifically referencing the foundational work of Tarrant et al. (1955), to provide a reliable baseline for laboratory handling and synthetic planning.

Physicochemical Properties

Data for this specific isomer is scarce in standard commercial catalogs. The values below are synthesized from primary literature and comparative structural analysis of isomers.

Table 1: Core Physical Data

| Property | Value | Source/Note |

| Boiling Point | 121 °C (at 760 mmHg) | Reported by Tarrant et al. (1955) [1] |

| Density | ~2.12 g/mL (Estimated) | Derived from isomer (CAS 431-21-0) [2] |

| Molecular Weight | 255.86 g/mol | Calculated |

| Refractive Index | Estimated based on fluorinated analogs | |

| Appearance | Colorless to faint yellow liquid | Standard for pure halopropanes |

| Solubility | Immiscible in water; Soluble in DCM, THF, Acetone | Lipophilic halogenated solvent profile |

Technical Insight: The boiling point of the 1,3-isomer (121 °C) is slightly higher than that of the 2,3-isomer (115–116 °C). This elevation is consistent with the general trend where 1,3-dihalides exhibit higher boiling points than their 1,2-counterparts due to reduced steric shielding and increased intermolecular surface area.

Synthesis & Production Workflow

The primary synthetic route to this compound involves the free-radical addition of dibromodifluoromethane (

Mechanistic Pathway[5]

-

Initiation: Homolytic cleavage of the C-Br bond in

. -

Propagation: The

radical attacks the terminal carbon of vinyl fluoride. -

Termination/Chain Transfer: The resulting radical abstracts a bromine atom to close the cycle.

Figure 1: Synthesis Workflow (Graphviz)

Caption: Free-radical addition mechanism for the synthesis of this compound.

Applications in Drug Development

While HBFC-243 B2 is a controlled substance under the Montreal Protocol due to its Ozone Depleting Potential (ODP ~2.5), it serves as a valuable fluorinated building block in medicinal chemistry:

-

C3 Linker Synthesis: The 1,3-dibromo functionality allows for the introduction of a trifluorinated propyl chain between two nucleophiles (e.g., amines or thiols), creating a fluorinated linker often used to modulate lipophilicity (LogP) in drug candidates.

-

Bioisostere Construction: The

and

Handling, Safety, and Regulatory Status

Strict adherence to safety protocols is mandatory. This compound is an alkylating agent and an environmental hazard.

Regulatory Classification[6]

-

Montreal Protocol: Class I, Group VII (HBFCs).

-

ODP: 2.5 (High ozone depletion potential).

-

Usage: Strictly regulated; typically limited to essential laboratory research and feedstock uses.

Experimental Safety Protocol

Every protocol using this compound must be self-validating.

-

Containment: Handle exclusively in a certified chemical fume hood.

-

PPE: Double nitrile gloves (breakthrough time < 15 min for low MW organobromides), safety goggles, and lab coat.

-

Quenching: All waste streams must be collected as halogenated waste. Do not mix with strong bases (e.g., NaOH, NaH) unless intended, as elimination reactions can generate toxic fluorinated dienes.

Figure 2: Safety & Handling Decision Tree

Caption: Operational safety logic for handling this compound to prevent accidental exposure or release.

References

-

Tarrant, P., & Lilyquist, M. R. (1955). Free Radical Additions Involving Fluorine Compounds. V. Reactions of 1,2-Dibromo-1,1-difluoroethane. Journal of the American Chemical Society, 77(10), 2783–2786. Link

-

PubChem. (n.d.).[1] Compound Summary for CAS 431-21-0 (Isomer Comparison). National Center for Biotechnology Information. Link

-

European Environment Agency. (2009). Regulation (EC) No 1005/2009 on substances that deplete the ozone layer (Listing HBFC-243 B2). Link

Sources

Regulatory status of 1,3-Dibromo-1,1,3-trifluoropropane in chemical research

The following technical guide provides an in-depth regulatory and scientific analysis of 1,3-Dibromo-1,1,3-trifluoropropane, designed for researchers and drug development professionals.

CAS: 460-60-6 | Designation: HBFC-243 B2 (Halon-3302)[1]

Executive Summary

This compound (CAS 460-60-6) is a Class I Ozone Depleting Substance (ODS) classified under the Montreal Protocol (Annex C, Group II) as a Hydrobromofluorocarbon (HBFC).

For the research community, this substance represents a critical regulatory "Red Flag." Its production and consumption were globally phased out on January 1, 1996 , for non-Article 5 countries. Consequently, it is banned from general commerce . Access for chemical research is strictly limited to the Global Laboratory and Analytical Use Exemption .

This guide outlines the precise regulatory mechanism allowing for its procurement in research, the mandatory compliance protocols, and its technical handling requirements.

Chemical Identity & Properties

Before addressing compliance, accurate identification is essential to distinguish this isomer from uncontrolled fluorinated alkanes.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 460-60-6 |

| Montreal Protocol ID | HBFC-243 B2 (Annex C, Group II) |

| Common Synonym | Halon-3302 |

| Molecular Formula | C |

| Molecular Weight | 255.86 g/mol |

| Structure Description | Propane chain with gem-difluoro/bromo substitution at C1 and fluoro/bromo substitution at C3. |

Regulatory Landscape

The regulatory status of HBFC-243 B2 is absolute. Unlike HFCs (which are being phased down under the Kigali Amendment), HBFCs are subject to a complete phase-out .

Global Status: The Montreal Protocol

-

Classification: Annex C, Group II (Hydrobromofluorocarbons).[2]

-

Ozone Depletion Potential (ODP): Estimated between 0.1 – 1.0 (varies by isomer; treated as high risk).

-

Control Measure: 100% Phase-out of production and consumption since 1996.[3]

United States: EPA & TSCA[4]

-

Clean Air Act (CAA): Listed as a Class I ODS .

-

TSCA Status: Active, but subject to Significant New Use Rules (SNURs) and import restrictions.

-

Import Ban: It is illegal to import this substance into the U.S. unless specific exemptions (Essential Use or Transformation) are met.

European Union: REACH & Ozone Regulation

-

Regulation (EC) No 1005/2009: Manufacture, placing on the market, and use are prohibited.

-

REACH: Registration is technically possible but effectively blocked by the Ozone Regulation unless for strictly controlled intermediate uses.

The Research Gateway: Laboratory & Analytical Use Exemption

Researchers may legally procure and use this compound only if the workflow complies with the Global Laboratory and Analytical Use Exemption .

Qualifying Applications

The exemption applies only if the chemical is used for:

-

Calibration Standards: Equipment calibration (e.g., GC-MS detection of halons).

-

Toxicological Studies: Investigating the bio-activity of halogenated alkanes.

-

Chemical Synthesis: As a feedstock where the ODS is transformed (chemically converted) into a non-ODS product.

The Compliance Decision Tree

The following logic flow dictates whether you can proceed with procurement.

Figure 1: Regulatory decision matrix for procuring Class I ODS substances for research.

Technical Handling & Synthesis Protocols

If the exemption criteria are met, the scientific integrity of the workflow relies on minimizing emissions. HBFCs are volatile; "self-validating" protocols must ensure zero venting.

Synthesis Context

In drug development, this molecule acts as a C3 fluorinated building block . The presence of bromine at C1 and C3 allows for selective nucleophilic substitution, potentially preserving the central C-F motifs.

Hypothetical Transformation Pathway:

-

Reaction: Selective displacement of primary bromide (C3) with an amine or thiol.

-

Outcome: Formation of a fluorinated propyl-linker drug intermediate.

Closed-Loop Handling Protocol

To ensure trustworthiness and regulatory compliance, the following protocol is mandatory:

-

Intake Verification:

-

Verify the container is marked "Class I ODS – For Laboratory Use Only."

-

Log the exact mass (

0.01 g) into the lab's ODS inventory system.

-

-

Reaction Setup:

-

Apparatus: Reactions must be performed in a sealed pressure vessel or a system equipped with a dry-ice/acetone condenser (

C) to trap volatiles. -

Scrubbing: The vent line must pass through a secondary cold trap and an alkaline scrubber (KOH/MeOH) to neutralize potential HBr evolution and capture escaped ODS.

-

-

Destruction of Residues:

-

Do NOT evaporate solvents in a standard fume hood if they contain the ODS.

-

All reaction mixtures and waste solvents must be collected in dedicated "Halogenated Waste" containers.

-

Disposal: Waste must be sent to a facility permitted for RCRA thermal destruction (99.99% destruction efficiency).

-

References

-

United Nations Environment Programme (UNEP). (2024). The Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C, Group II: Hydrobromofluorocarbons. Ozone Secretariat.[2][3] [Link]]

-

U.S. Environmental Protection Agency (EPA). (2024). Ozone-Depleting Substances: Class I Controlled Substances. EPA.gov.[9] [Link]

-

European Chemicals Agency (ECHA). (2024). Substances Restricted under REACH - Annex XVII. ECHA.europa.eu. [Link]

-

U.S. Government Publishing Office. (2023). 40 CFR Part 82 - Protection of Stratospheric Ozone: Laboratory and Analytical Use Exemption. eCFR. [Link]

Sources

- 1. www2.maxell.co.jp [www2.maxell.co.jp]

- 2. The Montreal Protocol on Substances that Deplete the Ozone Layer | Ozone Secretariat [ozone.unep.org]

- 3. Annex C - Group II: HBFCs | Ozone Secretariat [ozone.unep.org]

- 4. globalchemmall.com [globalchemmall.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 67280-52-8_1,3-dibromo-1-chloroprop-1-eneCAS号:67280-52-8_1,3-dibromo-1-chloroprop-1-ene【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. pasteur.epa.gov [pasteur.epa.gov]

- 8. takim-g.org [takim-g.org]

- 9. epa.gov [epa.gov]

Methodological & Application

Application Note: Synthesis Protocols for 1,3-Dibromo-1,1,3-trifluoropropane

Executive Summary

1,3-Dibromo-1,1,3-trifluoropropane (

This application note provides a definitive guide to synthesizing this molecule. Unlike general organic synthesis guides, this document focuses on the critical handling of gaseous fluorinated monomers, high-pressure autoclave protocols, and the suppression of telomerization side-reactions.

Chemical Identity & Safety Profile

Before initiating synthesis, operators must acknowledge the significant hazards associated with the reactants, particularly Vinyl Fluoride (a known carcinogen) and the ozone-depleting nature of the brominated precursor.

| Component | CAS No. | Formula | Role | Key Hazards |

| Dibromodifluoromethane | 75-61-6 | Radical Source | Ozone Depleter, Toxic, Volatile Liquid (bp 23°C) | |

| Vinyl Fluoride | 75-02-5 | Monomer | Carcinogen (1A) , Extremely Flammable Gas, Polymerizable | |

| Benzoyl Peroxide (BPO) | 94-36-0 | Initiator | Explosive when dry, Oxidizer | |

| Product (DBTFP) | N/A* | Target | Skin/Eye Irritant, Potential Vesicant |

*Note: Specific CAS for this regioisomer is rarely listed in commercial catalogs; it is often synthesized de novo.

Mechanistic Insight: Radical Telomerization

The synthesis is a free-radical chain reaction. The regioselectivity is driven by the electrophilic nature of the difluorobromomethyl radical (

Reaction Pathway[1][2][3][4][5][6][7]

-

Initiation: Thermal decomposition of the initiator yields radicals that abstract bromine from

. -

Propagation (Step 1): The

radical adds to Vinyl Fluoride. -

Regiocontrol: Attack occurs at the terminal carbon to form the more stable secondary radical (

), stabilized by the -

Propagation (Step 2): This intermediate radical abstracts a bromine atom from another molecule of

, regenerating the chain carrier.

Mechanistic Diagram (DOT)

Caption: Radical chain mechanism showing the critical chain transfer step versus the competing oligomerization pathway.

Experimental Protocols

Protocol A: High-Pressure Thermal Synthesis (Standard)

Scale: 100 g basis Vessel: 300 mL Hastelloy or Stainless Steel (316) Autoclave rated for >50 bar.

Reagents:

-

Dibromodifluoromethane (

): 157 g (0.75 mol) [Excess required to suppress oligomerization] -

Vinyl Fluoride (

): 23 g (0.50 mol) -

Benzoyl Peroxide (BPO): 1.5 g (1 wt% relative to olefin)

Step-by-Step Methodology:

-

Vessel Preparation:

-

Clean the autoclave meticulously to remove traces of rust or transition metals, which can catalyze non-selective redox decomposition.

-

Leak test with

at 40 bar.

-

-

Reactant Loading (Cold Filling):

-

Cool the autoclave body to -78°C (Dry ice/Acetone bath).

-

Add solid BPO and liquid

(pre-chilled to 0°C). -

Evacuate the headspace briefly to remove oxygen (Oxygen inhibits radical chains).

-

Connect the Vinyl Fluoride cylinder. Condense the calculated mass of Vinyl Fluoride into the autoclave by monitoring weight difference. Note: Vinyl Fluoride is a gas; ensure the transfer line is purged.

-

-

Reaction:

-

Seal the autoclave and allow it to warm to room temperature.

-

Heat gradually to 90°C with magnetic stirring (500 rpm).

-

Observation: Pressure will rise initially due to heating, then drop as Vinyl Fluoride is consumed.

-

Maintain temperature for 6–8 hours or until pressure stabilizes.

-

-

Workup:

-

Cool to room temperature.[1]

-

Vent unreacted Vinyl Fluoride into a caustic scrubber (10% NaOH) to neutralize any HF formed by side reactions.

-

Recover excess

via rotary evaporation (careful vacuum control required due to volatility).

-

-

Purification:

-

The residue is a mixture of the 1:1 adduct (target) and higher telomers (

). -

Perform fractional distillation under reduced pressure (e.g., 20 mmHg).

-

Target Fraction: Collect the fraction boiling between 65–75°C at 20 mmHg (Estimated; verify experimentally).

-

Protocol B: Photochemical Synthesis (Lab Scale / Glassware)

Suitability: Small scale (<10 g) where autoclave availability is limited. Vessel: Quartz reaction tube or borosilicate glass with a UV immersion well.

-

Setup:

-

Equip a 50 mL quartz tube with a dry-ice condenser and a gas inlet tube.

-

Place a medium-pressure Mercury vapor lamp (UV source) adjacent to the tube.

-

-

Procedure:

-

Charge

(20 mL) into the tube. -

Bubble Vinyl Fluoride slowly through the liquid while irradiating.

-

Critical Control: The reaction is exothermic. Control the gas flow rate to maintain a gentle reflux of the

.

-

-

Completion:

-

Continue until the volume increases by approx 20-30%.

-

Distill as described in Protocol A.

-

Characterization & Validation

To validate the synthesis, you must confirm the structure (regiochemistry) and purity.

| Technique | Expected Signal | Interpretation |

| GC-MS | Molecular Ion ( | Confirms |

| 19F NMR | Signal A: | Distinct chemical shifts confirm the 1,1,3-trifluoro arrangement. |

| 1H NMR | Complex multiplet for | Confirms the propane backbone connectivity. |

Troubleshooting & Optimization

Issue: Low Yield / High Viscosity Residue

-

Cause: Telomerization (Oligomer formation). The intermediate radical reacted with another Vinyl Fluoride molecule instead of

. -

Solution: Increase the ratio of

to Vinyl Fluoride (Move from 1.5:1 to 3:1 or 5:1). A higher concentration of the chain transfer agent (

Issue: Corrosion of Autoclave

-

Cause: Hydrolysis of C-Br or C-F bonds generating HBr/HF.

-

Solution: Ensure all reagents are anhydrous. Add a solid acid scavenger (e.g.,

or Epoxide stabilizer) if strictly necessary, though this may interfere with radical propagation.

Issue: Incomplete Conversion

-

Cause: Initiator exhaustion ("Dead end").

-

Solution: Add initiator in portions (if possible via high-pressure pump) or use a "cocktail" of initiators with different half-lives (e.g., AIBN + BPO).

Workflow Diagram

Caption: Operational workflow for the batch synthesis of this compound.

References

-

Tedder, J. M., & Walton, J. C. (1970).[2] Free radical addition to olefins.[2][3][4][5][6] Part 5.—Addition of difluorobromomethyl radicals to trifluoroethylene and ethylene. Transactions of the Faraday Society, 66, 1135-1142.

-

Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins.[2][3][4][5][6] Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 1, 70, 229-237.

-

Tarrant, P., & Tandon, J. P. (1969). The addition of difluorodibromomethane to fluoroolefins. Journal of Organic Chemistry, 34(4), 864–867.

-

Daikin Industries. (2004). Method for the preparation of bromofluorohydrocarbons.[2][4][5] European Patent EP1119534B1.

-

National Institute of Standards and Technology (NIST). (2023). Webbook Chemistry: Dibromodifluoromethane Properties.

Sources

- 1. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]

- 4. Free radical addition to olefins. Part 5.—Addition of difluorobromomethyl radicals to trifluoroethylene and ethylene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. Free radical addition to olefins. Part 5.—Addition of difluorobromomethyl radicals to trifluoroethylene and ethylene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals to fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Application Note: Radical Addition Protocols for 1,3-Dibromo-1,1,3-trifluoropropane

This Application Note is designed for researchers in fluoropolymer chemistry and medicinal synthesis. It details the mechanistic principles, synthesis protocols, and downstream applications of 1,3-Dibromo-1,1,3-trifluoropropane (DBTFP) , primarily focusing on its formation via Atom Transfer Radical Addition (ATRA) and its utility as a precursor for fluorinated dienes.

)Executive Summary

This compound (DBTFP) is a critical halogenated intermediate used primarily in the synthesis of 1,1,3-trifluorobutadiene , a monomer essential for high-performance fluoropolymers and elastomers. This guide focuses on the radical addition reaction responsible for its formation—the regioselective addition of dibromodifluoromethane (Halon 1202) to vinyl fluoride. We analyze the kinetics of the

Mechanistic Insight: The ATRA Pathway

The formation of DBTFP is a classic Atom Transfer Radical Addition (ATRA) , specifically a Kharasch addition. The reaction is driven by the polarity mismatch between the electrophilic perfluoroalkyl radical and the electron-rich alkene.

Reaction Scheme

Regioselectivity and Kinetics

The reaction proceeds via a radical chain mechanism. The regiochemistry is dictated by the stability of the intermediate radical and steric factors:

-

Initiation: Homolytic cleavage of the weaker

bond in -

Propagation (Step 1): The electrophilic

radical attacks the tail ( -

Propagation (Step 2): The adduct radical (

) abstracts a bromine atom from a fresh

Competing Pathways (Telomerization)

A major challenge is preventing the adduct radical from reacting with another vinyl fluoride molecule (telomerization).

-

Chain Transfer Constant (

): The ratio of the rate of bromine abstraction to alkene addition. High -

Control Strategy: Using a high molar excess of

relative to vinyl fluoride suppresses oligomer formation.

Mechanistic Visualization

Figure 1: Radical chain mechanism for the synthesis of DBTFP. Note the critical branch point at the Adduct Radical, where high concentrations of

Experimental Protocols

Protocol A: Photochemical Synthesis of DBTFP

This method utilizes UV light to initiate the radical chain, allowing for lower reaction temperatures and reduced thermal degradation.

Reagents:

-

Dibromodifluoromethane (

): 1.0 mol (Excess) -

Vinyl Fluoride (

): 0.3 mol -

Solvent: None (Neat reaction)

Equipment:

-

High-pressure Quartz reactor (or borosilicate with UV transparency).

-

Medium-pressure Mercury (Hg) lamp (450W).

-

Cryogenic trap system.

Step-by-Step Methodology:

-

System Preparation: Evacuate the quartz reactor to

Torr to remove oxygen (a radical scavenger). -

Condensation: Cool the reactor with liquid nitrogen (

). Condense 1.0 mol of-

Critical: Maintain a molar ratio of

(

-

-

Irradiation: Allow the mixture to warm to room temperature (or controlled

). Irradiate with the Hg lamp for 12–24 hours.-

Safety: The pressure will rise significantly. Ensure the reactor is rated for >20 bar.

-

-

Work-up:

-

Vent unreacted vinyl fluoride carefully into a scrubber.

-

Distill off excess

(b.p. 23°C) at atmospheric pressure. -

Vacuum Distillation: Purify the residue under reduced pressure. DBTFP typically boils at approx 60–65°C at 50 mmHg (extrapolated).

-

Protocol B: Thermal/Peroxide Initiated Synthesis

Suitable for scale-up in steel autoclaves where UV transmission is impossible.

Reagents:

-

Initiator: Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP) (1-2 mol%).

-

Reagents as above.

Methodology:

-

Loading: Charge the autoclave with BPO, then evacuate air.

-

Transfer: Vacuum transfer

and Vinyl Fluoride into the autoclave. -

Reaction: Heat to

(for BPO) or -

Isolation: Fractional distillation as described in Protocol A.

Quantitative Data Summary

Table 1 compares the efficiency of initiation methods based on historical radical addition data for haloalkanes.

| Parameter | Photochemical (UV) | Thermal (Peroxide) |

| Temperature | 20–25°C | 80–120°C |

| Reaction Time | 12–24 h | 6–10 h |

| Selectivity (1:1 Adduct) | High (>90%) | Moderate (80–85%) |

| Telomer By-products | Low (<5%) | Moderate (10–15%) |

| Scalability | Low (Quartz limit) | High (Steel autoclave) |

Downstream Application: Synthesis of 1,1,3-Trifluorobutadiene

The primary utility of DBTFP is its conversion into the diene monomer via double dehydrobromination.

Pathway:

Workflow Diagram:

Figure 2: Synthetic workflow from raw gases to fluorinated diene monomer.

References

-